4-benzyl-1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine
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Overview
Description
4-Benzyl-1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a thiazole ring, which is further substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine typically involves multi-step organic reactions. One common approach is the condensation of 4-nitrobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The benzyl group can be introduced via benzylation reactions using benzyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Benzyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzyl-1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-benzyl-1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenyl and thiazole groups can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler analogue with similar structural features but lacking the thiazole and nitrophenyl groups.
4-(4-Nitrophenyl)piperidine: Similar but without the thiazole ring.
1-Benzyl-4-(4-nitrophenyl)piperazine: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
4-Benzyl-1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine is unique due to the presence of both the thiazole and nitrophenyl groups, which confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and materials science.
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-4-(4-nitrophenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-24(26)19-8-6-18(7-9-19)20-15-27-21(22-20)23-12-10-17(11-13-23)14-16-4-2-1-3-5-16/h1-9,15,17H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBHSWXUBDCOOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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